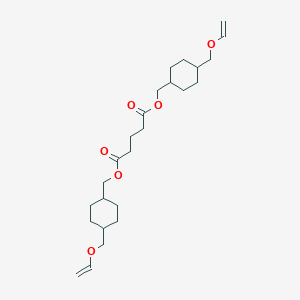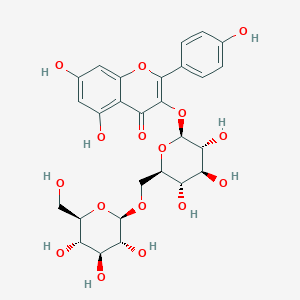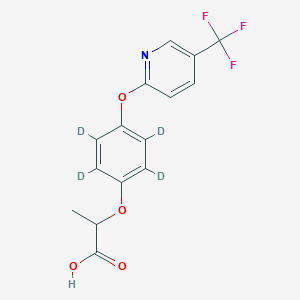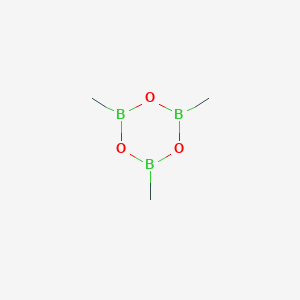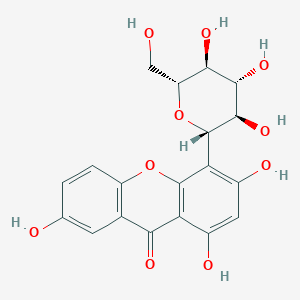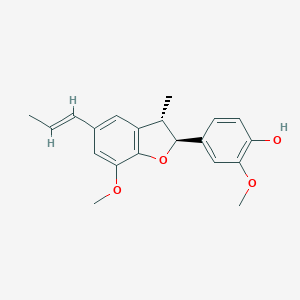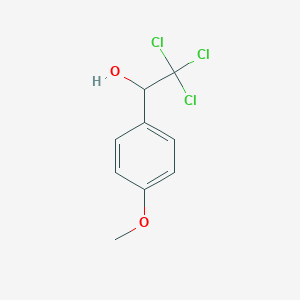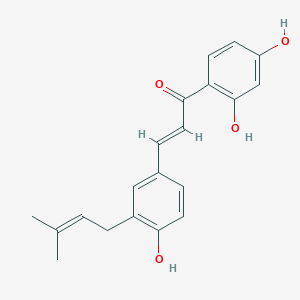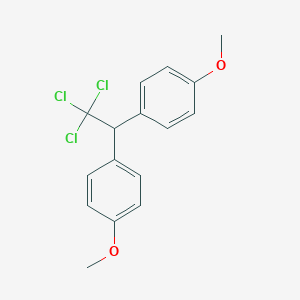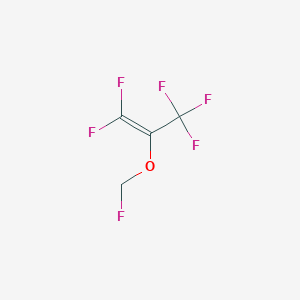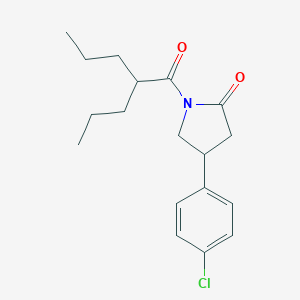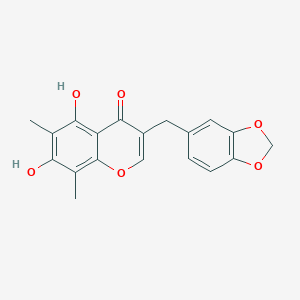
Methylophiopogonone A
描述
Methylophiopogonone A is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its notable anti-inflammatory properties .
准备方法
合成路线和反应条件
甲基鬼灯檠酮A 可以通过使用适当的前体进行各种化学反应来合成。
工业生产方法
甲基鬼灯檠酮A 的工业生产主要依靠从鬼灯檠属植物(Ophiopogon japonicus)块根中提取。该过程包括以下步骤:
提取: 块根经受使用醇类溶剂(如乙醇或甲醇)的溶剂提取。
分离: 然后使用液液萃取或色谱等技术分离提取物。
化学反应分析
反应类型
甲基鬼灯檠酮A 会经历各种化学反应,包括:
氧化: 该化合物可以被氧化成不同的衍生物。
还原: 还原反应可以改变苯并吡喃酮环上的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化试剂等试剂用于取代反应.
形成的主要产物
科学研究应用
甲基鬼灯檠酮A 具有广泛的科学研究应用:
化学: 它用作同类异黄酮及其化学性质研究中的参考化合物。
生物学: 该化合物因其抗炎和抗氧化特性而被研究。
医学: 研究表明其在治疗炎症性疾病和某些类型的癌症方面具有潜力。
作用机制
甲基鬼灯檠酮A 通过几个分子靶点和途径发挥其作用:
抗炎活性: 它抑制促炎细胞因子和介质的产生。
抗氧化活性: 该化合物清除自由基,减少氧化应激。
相似化合物的比较
甲基鬼灯檠酮A 在同类异黄酮中是独一无二的,因为它具有特定的结构和生物活性。类似的化合物包括:
甲基鬼灯檠酮B: 另一种具有类似抗炎特性的同类异黄酮。
鬼灯檠酮A: 一种具有独特化学性质和生物活性的相关化合物
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZLTCWRDPAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?
A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in this compound and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both this compound and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].
Q2: What is the chemical structure of this compound?
A3: this compound is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].
Q3: What are the main analytical methods used to identify and quantify this compound in plant material?
A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze this compound. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of this compound alongside other key compounds in Ophiopogon japonicus [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


